molecular formula C16H14ClF3N2O2S B7007099 N-[5-chloro-2-(propylcarbamoyl)phenyl]-4-(trifluoromethyl)thiophene-3-carboxamide

N-[5-chloro-2-(propylcarbamoyl)phenyl]-4-(trifluoromethyl)thiophene-3-carboxamide

Cat. No.: B7007099
M. Wt: 390.8 g/mol
InChI Key: KLFMDAKPEXLRJV-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(propylcarbamoyl)phenyl]-4-(trifluoromethyl)thiophene-3-carboxamide is a synthetic organic compound with a complex structure It features a thiophene ring substituted with a trifluoromethyl group and a carboxamide group, along with a phenyl ring substituted with a chloro group and a propylcarbamoyl group

Properties

IUPAC Name

N-[5-chloro-2-(propylcarbamoyl)phenyl]-4-(trifluoromethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O2S/c1-2-5-21-14(23)10-4-3-9(17)6-13(10)22-15(24)11-7-25-8-12(11)16(18,19)20/h3-4,6-8H,2,5H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFMDAKPEXLRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CSC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-chloro-2-(propylcarbamoyl)phenyl]-4-(trifluoromethyl)thiophene-3-carboxamide typically involves multi-step organic synthesis. One common route starts with the preparation of the thiophene ring, followed by the introduction of the trifluoromethyl group through a halogenation reaction. The phenyl ring is then functionalized with a chloro group and a propylcarbamoyl group through a series of substitution reactions. The final step involves the formation of the carboxamide group through an amidation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts to enhance reaction efficiency, as well as the implementation of continuous flow processes to scale up production. Purification steps such as recrystallization and chromatography are also crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-chloro-2-(propylcarbamoyl)phenyl]-4-(trifluoromethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[5-chloro-2-(propylcarbamoyl)phenyl]-4-(trifluoromethyl)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound can be used in studies to understand its interactions with biological molecules, potentially leading to the discovery of new biochemical pathways.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(propylcarbamoyl)phenyl]-4-(trifluoromethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-chloro-2-(methylcarbamoyl)phenyl]-4-(trifluoromethyl)thiophene-3-carboxamide
  • N-[5-chloro-2-(ethylcarbamoyl)phenyl]-4-(trifluoromethyl)thiophene-3-carboxamide
  • N-[5-chloro-2-(butylcarbamoyl)phenyl]-4-(trifluoromethyl)thiophene-3-carboxamide

Uniqueness

N-[5-chloro-2-(propylcarbamoyl)phenyl]-4-(trifluoromethyl)thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the development of new pharmaceuticals or advanced materials.

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